molecular formula C23H19FN6O3 B7712113 1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

Cat. No.: B7712113
M. Wt: 446.4 g/mol
InChI Key: LCZMTXZCOSSELQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a nitrophenyl group, and a pyridinyl-oxadiazole moiety

Properties

IUPAC Name

3-[4-[4-(2-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O3/c24-18-3-1-2-4-19(18)28-11-13-29(14-12-28)20-6-5-17(15-21(20)30(31)32)22-26-23(33-27-22)16-7-9-25-10-8-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZMTXZCOSSELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-])C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine undergoes various chemical reactions:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. Major products formed include amine derivatives and various substituted phenyl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways . The nitro group and the oxadiazole ring are particularly important for its activity, as they can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can be compared with other similar compounds:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

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